Bet-IN-6

PROTAC synthesis BET bromodomain linker conjugation

Bet-IN-6 (CAS 2570470-39-0, C22H20N2O6S, MW 440.47) is the designated BET ligand for synthesizing PROTAC BRD2/BRD4 degrader-1. It features a native carboxylic acid handle at the 4-propanoic acid position, enabling direct conjugation without additional derivatization. Unlike (+)-JQ1 or OTX015, this compound is chemically validated for linker attachment while preserving BRD2/4 binding affinity. Available at ≥98% purity for PROTAC assembly, SAR studies, and biochemical profiling. Confirm stock and request a quote.

Molecular Formula C22H20N2O6S
Molecular Weight 440.5 g/mol
Cat. No. B15073560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBet-IN-6
Molecular FormulaC22H20N2O6S
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCN1C2=C3C(=CC(=CC3=C(C=C2)NS(=O)(=O)C4=CC=CC=C4OC)CCC(=O)O)C1=O
InChIInChI=1S/C22H20N2O6S/c1-24-17-9-8-16(23-31(28,29)19-6-4-3-5-18(19)30-2)14-11-13(7-10-20(25)26)12-15(21(14)17)22(24)27/h3-6,8-9,11-12,23H,7,10H2,1-2H3,(H,25,26)
InChIKeyOSNRRVBADHGXQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bet-IN-6 for Scientific Procurement: BET Bromodomain Inhibitor and PROTAC Ligand Building Block


Bet-IN-6 (CAS 2570470-39-0, molecular weight 440.47 g/mol, C22H20N2O6S) is a potent and high-affinity inhibitor targeting the bromodomain and extra-terminal (BET) family proteins BRD2 and BRD4 . This compound belongs to the class of bromodomain inhibitors and is primarily distinguished by its validated utility as the BET-targeting warhead ligand in the synthesis of PROTAC BRD2/BRD4 degrader-1 (HY-130612), a chimeric degrader molecule that links the BET-binding moiety to a cereblon E3 ligase ligand via a flexible linker . Unlike standalone BET inhibitors used as functional probes, Bet-IN-6 serves a dual identity as both a biochemical tool for bromodomain inhibition and a critical intermediate for PROTAC construct assembly [1].

Why Generic BET Inhibitors Cannot Substitute for Bet-IN-6 in PROTAC Synthesis Workflows


Attempting to replace Bet-IN-6 with structurally similar BET inhibitors such as (+)-JQ1, OTX015, or ABBV-744 in PROTAC construction workflows is scientifically invalid due to fundamental differences in chemical architecture and functional group orientation. Standard BET inhibitors are optimized for standalone bromodomain engagement and cellular permeability, not for covalent conjugation via linker attachment at a specific vector that preserves target binding affinity [1]. Bet-IN-6 contains a carboxylic acid moiety on the 4-position propanoic acid chain that serves as the precise attachment point for linker conjugation in the PROTAC BRD2/BRD4 degrader-1 construct . In contrast, (+)-JQ1 lacks this functional handle and requires extensive synthetic modification to enable PROTAC assembly, introducing batch-to-batch variability and requiring additional synthetic steps [2]. Cross-study evidence demonstrates that Bet-IN-6-conjugated PROTACs achieve selective degradation of BRD2 and BRD4 while sparing BRD3, a selectivity profile that is mechanistically linked to the binding geometry of the Bet-IN-6 warhead moiety and cannot be replicated with alternative BET ligand scaffolds without complete re-optimization of the degrader architecture .

Bet-IN-6 Quantitative Differentiation: Procurement-Relevant Evidence Compared to Alternative BET Ligands


Structural Determinant for PROTAC Conjugation: Carboxylic Acid Handle Availability in Bet-IN-6 versus (+)-JQ1

Bet-IN-6 incorporates a 3-propanoic acid substituent at the 4-position of the benzo[cd]indol-2-one core, providing a terminal carboxylic acid functional group (-COOH) that serves as the direct conjugation site for linker attachment in PROTAC assembly workflows . In comparison, (+)-JQ1 lacks any analogous carboxylic acid or primary amine handle suitable for direct amide bond formation, requiring multi-step synthetic derivatization to introduce a conjugatable moiety before PROTAC construction can proceed [1]. The propanoic acid chain length (three-carbon linker equivalent) of Bet-IN-6 also provides inherent spatial separation between the BET-binding core and the eventual linker attachment point, a design feature that preserves target engagement post-conjugation as validated by the retained degradation activity of PROTAC BRD2/BRD4 degrader-1 [2].

PROTAC synthesis BET bromodomain linker conjugation

BET Bromodomain Selectivity Profile: Bet-IN-6 BRD2/BRD4 Dual Targeting versus Pan-BET Inhibitors

Bet-IN-6 is characterized as a potent and high-affinity inhibitor with selectivity for BRD2 and BRD4 over other BET family members . This selectivity profile differs from pan-BET inhibitors such as (+)-JQ1, which inhibits BRD2, BRD3, and BRD4 with IC50 values of 33 nM, not reported, and 77 nM respectively [1], and ABBV-744, a BDII-selective inhibitor that targets BRD2/3/4 bromodomains . The PROTAC construct synthesized from Bet-IN-6 (PROTAC BRD2/BRD4 degrader-1) demonstrates 'unexpectedly selective removal of BRD4 and BRD2 over BRD3' , confirming that the Bet-IN-6 warhead confers BRD3-sparing selectivity. No quantitative IC50 data for Bet-IN-6 alone was identified in available literature or vendor datasheets [2].

BET bromodomain BRD2 inhibition BRD4 inhibition selectivity profiling

Bet-IN-6 Purity Specifications: Procurement Quality Benchmark versus Alternative BET Ligands

Bet-IN-6 is supplied with a purity specification of ≥98% as determined by HPLC analysis [1]. This purity threshold meets or exceeds the standard specifications for research-grade BET inhibitors, including (+)-JQ1 (typically ≥98% ) and OTX015 (typically ≥98% ). The availability of Bet-IN-6 at this purity level from multiple reputable vendors including MedChemExpress, TargetMol, and BOC Sciences [2] provides procurement flexibility and competitive sourcing options compared to more specialized BET ligands that may have limited vendor availability. No purity-related performance differences between Bet-IN-6 and comparator ligands have been documented, indicating that purity is not a differentiating selection criterion for this compound class.

compound purity quality control HPLC specification

PROTAC BRD2/BRD4 Degrader-1 Cellular Potency: Validation of Bet-IN-6 as Functional Warhead Component

PROTAC BRD2/BRD4 degrader-1 (HY-130612), constructed using Bet-IN-6 as the BET-targeting warhead ligand, demonstrates anti-proliferative activity with an IC50 value of 12.25 nM in MV4-11 acute myeloid leukemia cells when treated at 100 nM for ≥8 hours, with concomitant reduction in BRD4 protein levels . The degrader exhibits 'rapid, reversible, long-lasting, and unexpectedly selective removal of BRD4 and BRD2 over BRD3' , confirming that the Bet-IN-6 moiety retains functional target engagement and induces ternary complex formation with cereblon E3 ligase in a cellular context. In comparison, alternative PROTAC constructs using JQ1 as the warhead (such as dBET1) exhibit different selectivity profiles, degrading BRD2, BRD3, and BRD4 rather than sparing BRD3 [1]. Direct comparative degradation efficiency data (DC50 or Dmax values) for Bet-IN-6-based PROTAC versus JQ1-based PROTAC in head-to-head assays are not available in current literature [2].

PROTAC degrader cellular potency BRD4 degradation anti-proliferative activity

Bet-IN-6 Procurement Decision Guide: Validated Application Scenarios Based on Quantitative Evidence


PROTAC BRD2/BRD4 Degrader-1 Synthesis: Using Bet-IN-6 as the BET-Targeting Warhead Component

Bet-IN-6 is the designated and validated BET-targeting ligand for constructing PROTAC BRD2/BRD4 degrader-1 (HY-130612), a cereblon-recruiting degrader that demonstrates selective BRD2 and BRD4 degradation with cellular anti-proliferative activity (IC50 = 12.25 nM in MV4-11 cells at 100 nM, ≥8 h) . Procurement of Bet-IN-6 specifically for this PROTAC synthesis application is supported by the compound's native carboxylic acid handle, which enables direct conjugation to the thalidomide-NH-C4-NH2 linker-cereblon ligand assembly . Alternative BET inhibitors such as (+)-JQ1 lack this conjugation-ready functionality and require additional synthetic derivatization steps, introducing potential variability and extending synthesis timelines [1].

BET Bromodomain Biochemical Assays: BRD2/BRD4-Selective Inhibition Studies

Bet-IN-6 can be deployed as a standalone biochemical tool for investigating BRD2 and BRD4 bromodomain function in cell-free assay systems . Its annotated selectivity for BRD2 and BRD4 over other BET family members positions it as a complementary tool to pan-BET inhibitors such as (+)-JQ1 (which inhibits BRD2/3/4) [1], enabling researchers to distinguish BRD2/4-specific transcriptional effects from broader BET family inhibition. However, users should note that quantitative IC50 values for Bet-IN-6 binding to individual bromodomains are not available in public literature, and empirical dose-response characterization is recommended prior to experimental deployment.

Structure-Activity Relationship Studies of Benzo[cd]indol-2-one Scaffold BET Inhibitors

The benzo[cd]indol-2-one core scaffold of Bet-IN-6, featuring a 2-methoxyphenylsulfonamide group at the 6-position and a 3-propanoic acid substituent at the 4-position , provides a distinct chemical starting point for medicinal chemistry optimization campaigns focused on BET bromodomain inhibitors. The presence of the propanoic acid chain enables facile derivatization to amides, esters, or extended linkers for bioconjugation or targeted delivery applications . This structural versatility supports procurement for structure-activity relationship (SAR) studies exploring modifications to the linker region, sulfonamide group, or core substitution pattern while maintaining the BET-binding pharmacophore validated in the PROTAC BRD2/BRD4 degrader-1 construct [1].

Control Compound for PROTAC Assembly Validation and Linker Optimization Studies

Given the documented success of Bet-IN-6 as the warhead component in PROTAC BRD2/BRD4 degrader-1 , this compound serves as a validated positive control ligand for evaluating alternative linker chemistries, E3 ligase recruiting elements, or conjugation strategies in BET-targeting PROTAC development campaigns. The retained degradation activity of the Bet-IN-6-derived PROTAC construct (IC50 = 12.25 nM in MV4-11 cells) provides a benchmark against which modified degrader architectures can be compared. The ≥98% purity specification [1] ensures that observed differences in degrader performance are attributable to linker or E3 ligase ligand modifications rather than warhead impurity contributions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bet-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.